molecular formula C9H6BrClN2 B1380868 1-(2-bromo-4-chlorophenyl)-1H-pyrazole CAS No. 1445866-58-9

1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Cat. No.: B1380868
CAS No.: 1445866-58-9
M. Wt: 257.51 g/mol
InChI Key: KUCIEXAFGWEGGB-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)-1H-pyrazole is a chemical compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol. As a pyrazole derivative featuring both bromo and chloro substituents on the phenyl ring, it serves as a versatile building block in medicinal chemistry and drug discovery research. Pyrazole cores are privileged structures in medicinal chemistry known for their drug-like features and are present in numerous FDA-approved drugs . Research into analogous pyrazole compounds demonstrates that the presence of halogen atoms, such as bromine and chlorine, on the aromatic rings can significantly improve the biological potency and optimize the pharmacokinetic profile of the resulting molecular hybrids . These hybrids are investigated for a range of biological activities, including as potential anticancer agents that can interfere with cell signaling pathways, such as the Wnt/β-catenin pathway, or as antifungal and pesticidal agents for crop protection . The specific substitution pattern on the phenyl ring makes this compound a valuable intermediate for the synthesis of more complex molecules, such as pyrazole-4-carbaldehyde and pyrazole-chalcone hybrids, which can be further studied for their biological activity and electronic properties through computational methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCIEXAFGWEGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

One widely used approach is the condensation of 2-bromo-4-chlorophenylhydrazine with 1,3-diketones under acidic or neutral conditions to form the pyrazole ring. This method is favored for regioselective synthesis of substituted pyrazoles.

Typical Reaction Conditions

  • Reagents : 2-bromo-4-chlorophenylhydrazine, 1,3-diketone (e.g., acetylacetone or benzoylacetone)
  • Catalysts : Acidic catalysts such as acetic acid or sulfuric acid, or sometimes silica-supported sulfuric acid for heterogeneous catalysis
  • Solvent : Ethanol, methanol, or solvent-free conditions under grinding
  • Temperature : Reflux or room temperature depending on the catalyst and solvent
  • Time : Several hours to overnight

Research Findings

  • A one-pot, solvent-free regioselective synthesis of 4-bromopyrazole derivatives was reported using arylhydrazines and 1,3-diketones with silica gel-supported sulfuric acid and N-bromosaccharin as brominating agent, yielding high purity products with environmentally friendly conditions.
  • The use of heterogeneous catalysts like H2SO4/SiO2 enhances reaction rates and selectivity while simplifying product isolation.
  • The bromine and chlorine substituents on the phenyl ring are retained during cyclocondensation, allowing direct access to this compound derivatives.

Preparation via N-Arylation of Pyrazole

Reaction Overview

Another approach involves the direct N-arylation (N-alkylation) of pyrazole with 2-bromo-4-chlorophenyl halides (usually bromide or chloride) under basic conditions.

Typical Reaction Conditions

  • Reagents : Pyrazole, 2-bromo-4-chlorobenzyl bromide or chloride
  • Base : Potassium carbonate (K2CO3), sodium hydride (NaH), or cesium carbonate (Cs2CO3)
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature : 80–100 °C
  • Time : 6–24 hours depending on scale and conditions

Research Findings

  • The alkylation of pyrazole nitrogen with 2-bromobenzyl bromide analogs is a common route to N-substituted pyrazoles, with the halogen substituents on the phenyl ring providing sites for further functionalization or biological activity enhancement.
  • Optimization of solvent and base improves yield significantly; for example, using DMF with NaH at 90 °C can increase yield by 20–30% compared to other conditions.
  • Purification is typically achieved by recrystallization or column chromatography to isolate the pure this compound.

Specialized Bromination Techniques for Pyrazole Derivatives

Bromination of Pyrazole Rings

  • Bromination at the 4-position of pyrazole rings can be achieved using phosphorus oxybromide (POBr3) or N-bromosuccinimide (NBS) under controlled conditions.
  • In some methods, pyrazole derivatives are first prepared and then selectively brominated at the desired position to obtain 4-bromo-pyrazole derivatives, which can be further functionalized with halogenated phenyl groups.

Continuous Reaction Methods

  • A patented method describes a continuous reaction process where maleic acid diester reacts with hydrazinopyridine derivatives followed by bromination with phosphorus oxybromide to yield bromopyrazole compounds with high yield and low waste generation.
  • Although this patent specifically targets pyridyl-pyrazoles, the methodology principles can be adapted for phenyl-substituted pyrazoles with halogen substituents.

Summary of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation 2-bromo-4-chlorophenylhydrazine + 1,3-diketone Acidic catalyst, reflux or solvent-free Regioselective, eco-friendly, high yield Requires preparation of hydrazine
N-Arylation of pyrazole Pyrazole + 2-bromo-4-chlorobenzyl bromide Base (NaH/K2CO3), DMF, 80–100 °C Straightforward, scalable Requires careful control to avoid side reactions
Bromination of pyrazole derivatives Pyrazole derivatives + POBr3 or NBS Heating, controlled addition Selective bromination, adaptable Sensitive to reaction conditions
Continuous flow bromopyrazole synthesis (patented) Maleic acid diester + hydrazinopyridine + POBr3 80–90 °C, continuous process High yield, reduced waste Specific to pyridyl analogs, adaptable

Detailed Experimental Data Example (From Literature)

Parameter Condition/Value Effect on Yield/Selectivity
Catalyst H2SO4/SiO2 (0.01 g) Enhances reaction rate and selectivity under solvent-free conditions
Brominating Agent N-bromosaccharin (NBSac) Provides regioselective bromination at C-4 of pyrazole ring
Solvent None (solvent-free) or ethanol Solvent-free improves green chemistry profile, ethanol allows better mixing
Temperature 80–90 °C Optimal for cyclocondensation and bromination steps
Reaction Time 1–2 hours Sufficient for complete conversion with high yield
Molar Ratios 1:1 (hydrazine: diketone) Stoichiometric balance ensures high purity product

Research Findings and Recommendations

  • The one-pot solvent-free synthesis using silica-supported sulfuric acid and N-bromosaccharin offers a green, efficient route to 4-bromo-substituted pyrazoles with high regioselectivity and yield, which can be adapted for this compound synthesis.
  • Direct N-arylation methods provide a versatile alternative when starting from pyrazole and halogenated benzyl halides, with optimization of base and solvent critical for maximizing yield and purity.
  • Continuous bromination processes using phosphorus oxybromide demonstrate industrial potential for scalable synthesis with reduced waste, although primarily reported for pyridyl analogs, the methodology can be extended to phenyl derivatives.
  • Analytical techniques such as NMR, IR spectroscopy, and elemental analysis are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-chlorophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds can exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Enzyme Inhibition : 1-(2-bromo-4-chlorophenyl)-1H-pyrazole has been evaluated for its inhibitory effects on specific enzymes such as phosphoinositide 3-kinases (PI3K), which play a crucial role in cell growth and survival pathways. Structural modifications can enhance its potency as an enzyme inhibitor, making it a candidate for developing new anticancer therapies .

The compound's interaction with biological systems makes it a subject of interest in pharmacology:

  • Anti-inflammatory Properties : Studies suggest that pyrazole derivatives can modulate inflammatory responses, indicating potential therapeutic uses in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies have shown that certain pyrazole derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics .

Material Science

In addition to medicinal applications, this compound is also utilized in material science:

  • Organic Electronics : The compound can serve as an intermediate in synthesizing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for developing semiconducting materials .

Study on Anticancer Activity

A comprehensive study published in MDPI examined the anticancer effects of various benzonitrile derivatives, including those structurally related to this compound. The findings highlighted significant cytotoxic effects against multiple cancer cell lines, suggesting promising therapeutic applications .

Enzyme Interaction Studies

Research focusing on fluorinated benzonitriles demonstrated that modifications to the aromatic system could enhance inhibitory potency against PI3K enzymes. The presence of halogen substituents like bromine and chlorine was found to improve binding affinity, making these compounds relevant for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position: The 2-bromo-4-chloro substitution introduces steric hindrance and electronic deactivation at the ortho and para positions, distinguishing it from mono-halogenated analogs like 1-(2-bromophenyl)-1H-pyrazole .
  • Functional Groups : Boronic acid derivatives (e.g., ) enable participation in Suzuki-Miyaura couplings, a feature absent in the target compound.
  • Bulk and Solubility : Compounds with alkyl or aryl spacers (e.g., ) exhibit increased hydrophobicity compared to the target compound.

Physical Properties

Physical properties are influenced by substituent electronegativity, molecular symmetry, and intermolecular forces:

Compound Melting Point (°C) Solubility Characteristics Reference
This compound Not reported Likely low water solubility N/A
1-(2-Bromophenyl)-1H-pyrazole Not reported Insoluble in polar solvents
1-(2-Chlorophenyl)-1H-pyrazole-4-boronic acid Not reported Hygroscopic; stored at 2–8°C
1-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-phenyl-1H-pyrazole (1o) 80–83 Moderately soluble in chloroform
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Not reported Likely crystalline solid

Key Observations :

  • The lack of hydrophilic groups (e.g., -OH, -B(OH)₂) in the target compound suggests poor aqueous solubility, akin to 1-(2-bromophenyl)-1H-pyrazole .
  • Ethyl-linked derivatives (e.g., ) show moderate solubility in organic solvents due to their flexible spacers.

Key Observations :

  • The target compound’s synthesis may parallel ruthenium-catalyzed methods (e.g., ) or involve halogenation of preformed pyrazole rings.
  • Boronic acid derivatives require specialized reagents (e.g., pinacol borane) for functionalization .

Spectroscopic Data Comparison

Spectroscopic profiles highlight substituent electronic effects:

Compound Key IR Absorptions (cm⁻¹) Notable NMR Shifts (¹H/¹³C) Reference
This compound Expected C-Br (~600), C-Cl (~750) Aromatic protons: δ 7.2–8.0 (multiplet) N/A
1-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-phenyl-1H-pyrazole (1o) 1600 (C=C), 3000–2800 (C-H) δ 6.8–7.6 (aromatic H), δ 4.3 (OCH₂)
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m) 1520 (NO₂), 1350 (C-N) δ 8.2 (NO₂-adjacent H), δ 7.5–8.1 (Br-adjacent H)
1-(4-methoxyphenyl)-1H-pyrazole (5b) 1250 (C-O-C) δ 3.8 (OCH₃), δ 6.5–7.9 (pyrazole H)

Key Observations :

  • Nitro groups (e.g., ) downfield-shift adjacent protons (δ > 8.0), whereas methoxy groups (e.g., ) upfield-shift protons (δ ~3.8).
  • Halogens (Br, Cl) induce deshielding in nearby aromatic protons .

Biological Activity

1-(2-bromo-4-chlorophenyl)-1H-pyrazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C9H6BrClN2, with a molecular weight of approximately 245.51 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its unique reactivity and biological activity.

This compound exhibits biological activity primarily through the modulation of various biological pathways. Its mechanism of action involves:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on phosphoinositide 3-kinases (PI3Ks), which play a critical role in cell growth and survival . The presence of halogen substituents enhances binding affinity to these targets.
  • Receptor Interaction : Pyrazole derivatives have been implicated in modulating cannabinoid receptors, which are crucial in various physiological processes including pain and inflammation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its analogs:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). For example, related compounds have shown IC50 values as low as 0.10 µM against PI3K-C2α, indicating strong inhibitory potential .
CompoundIC50 (µM)Target
This compoundTBDTBD
Related Compound A0.40PI3K-C2α
Related Compound B0.10PI3K-C2α

Anti-inflammatory Effects

The pyrazole scaffold has been associated with anti-inflammatory properties. Compounds derived from this structure have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

Study on Anticancer Activity

A comprehensive study published in MDPI examined various benzonitrile derivatives, including those similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents against malignancies .

Enzyme Interaction Studies

Research investigating the interaction of fluorinated benzonitriles with PI3K enzymes showed that structural modifications significantly enhance inhibitory potency. The presence of halogens was found to improve binding affinity, making these compounds promising candidates for drug development targeting cancer pathways .

Q & A

Q. How can kinetic studies optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :
  • Pseudo-First-Order Kinetics : Vary concentrations of arylhydrazine and diketone while monitoring progress via in-situ IR. Calculate activation energy (Eₐ) using the Arrhenius equation .
  • Design of Experiments (DoE) : Apply factorial designs to test temperature (80–120°C), catalyst loading (0.1–1.0 eq), and solvent polarity. Response surface methodology (RSM) identifies optimal parameters for ≥90% yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-bromo-4-chlorophenyl)-1H-pyrazole
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1-(2-bromo-4-chlorophenyl)-1H-pyrazole

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